molecular formula C13H18N2O5S B023043 Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate CAS No. 88241-94-5

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Cat. No.: B023043
CAS No.: 88241-94-5
M. Wt: 314.36 g/mol
InChI Key: ZLNXHCAHLBRDBT-UHFFFAOYSA-N
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Description

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2O5S and its molecular weight is 314.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, a compound with the chemical formula C13H18N2O5S and CAS number 88241-94-5, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Weight : 314.36 g/mol
  • Molecular Formula : C13H18N2O5S
  • Structure : The compound features a benzoate moiety substituted with a butylcarbamoyl and sulfamoyl group, which are critical for its biological activity.

This compound acts primarily as an inhibitor of carbonic anhydrases (CAs), particularly the CAIX isozyme, which is often overexpressed in various tumors. The inhibition of CAIX can lead to the acidification of the tumor microenvironment, thereby affecting tumor growth and metastasis.

Binding Affinity

Research indicates that compounds similar to this compound exhibit high binding affinities to CAIX:

  • Kd Values : Some derivatives have shown Kd values as low as 0.12 nM for CAIX, indicating strong binding affinity .
  • Selectivity : Studies have demonstrated over 100-fold selectivity for CAIX compared to other CA isozymes, which is crucial for minimizing side effects during treatment .

Anticancer Properties

The compound has been explored for its potential anticancer properties due to its ability to inhibit CAIX:

  • In vitro Studies : Cell viability assays have shown that this compound reduces proliferation in various cancer cell lines .
  • Mechanistic Insights : The inhibition of CAIX leads to altered pH levels within tumors, disrupting their metabolic processes and promoting apoptosis in cancer cells.

Other Biological Effects

In addition to its anticancer effects, this compound may exhibit other biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, although this requires further investigation.
  • Enzyme Inhibition : The compound's sulfamoyl group is known to interact with various enzymes, potentially affecting metabolic pathways relevant to cancer progression .

Case Studies and Research Findings

  • Study on Carbonic Anhydrase Inhibition :
    • A study designed a series of sulfamoyl benzoates and evaluated their efficacy against different CA isozymes. This compound was among those tested, showing significant inhibition of CAIX with promising selectivity .
  • Cell Proliferation Assays :
    • In vitro assays demonstrated that treatment with this compound led to a marked decrease in cell viability in breast cancer cell lines, suggesting its potential as a therapeutic agent .
  • X-ray Crystallography Studies :
    • Structural studies have elucidated how this compound binds to CAIX at the molecular level, providing insights into its high selectivity and potential modifications for improved efficacy .

Properties

IUPAC Name

methyl 4-(butylcarbamoylsulfamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-3-4-9-14-13(17)15-21(18,19)11-7-5-10(6-8-11)12(16)20-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNXHCAHLBRDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517109
Record name Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88241-94-5
Record name Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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